molecular formula C18H28N2O2 B6592690 (4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole CAS No. 2368835-34-9

(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No. B6592690
CAS RN: 2368835-34-9
M. Wt: 304.4 g/mol
InChI Key: XPZJPKZOYRMNKE-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bioxazoles are a class of organic compounds containing a five-membered heterocyclic ring with two oxygen atoms and one nitrogen atom . They are used in various fields due to their diverse biological activities. For example, some bioxazoles have been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties .


Molecular Structure Analysis

The molecular structure of bioxazoles consists of a five-membered ring containing two oxygen atoms and one nitrogen atom . The exact structure of “(4S,4’S)-4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole” would depend on the specific arrangement and bonding of these atoms, which is not available from the current information.


Chemical Reactions Analysis

Bioxazoles can participate in various chemical reactions, depending on their specific structure and the conditions of the reaction . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions of “(4S,4’S)-4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole”.


Physical And Chemical Properties Analysis

The physical and chemical properties of bioxazoles, such as their melting point, boiling point, and solubility, can vary depending on their specific structure . Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of “(4S,4’S)-4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole”.

Mechanism of Action

The mechanism of action of bioxazoles can vary widely and depends on their specific biological activity . Some bioxazoles have been found to interact with biological targets such as enzymes or receptors, leading to their observed biological effects.

Safety and Hazards

The safety and hazards associated with bioxazoles can vary depending on their specific structure and the conditions of their use . Some bioxazoles may be harmful if swallowed, inhaled, or in contact with skin, and may cause eye irritation. Always refer to the specific safety data sheet for the compound .

Future Directions

Research into bioxazoles is ongoing, and future directions may include the development of new synthetic methods, the discovery of new biological activities, and the exploration of their potential applications in medicine and other fields .

properties

IUPAC Name

(4S)-4-cyclohexyl-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h13-16H,1-12H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZJPKZOYRMNKE-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(CO3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=N[C@H](CO3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.